molecular formula C20H22N4S2 B12594230 N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide) CAS No. 878004-61-6

N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)

Cat. No.: B12594230
CAS No.: 878004-61-6
M. Wt: 382.5 g/mol
InChI Key: LWYXQWODMMMXJY-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide) is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to a central ethanebis(thioamide) moiety. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide) typically involves the condensation of 4-(dimethylamino)benzaldehyde with ethanebis(thioamide) under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thioamide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thioamide derivatives

    Substitution: Substituted derivatives with different functional groups replacing the dimethylamino groups

Scientific Research Applications

N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures and as a precursor for other functionalized compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interaction with biological targets.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties and reactivity.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide) involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups and thioamide moiety play crucial roles in its reactivity and binding affinity. It can form covalent or non-covalent interactions with target molecules, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-aminobenzaldehyde: A related compound with similar structural features but lacking the ethanebis(thioamide) moiety.

    4,4’-Bis(dimethylamino)benzophenone: Another compound with dimethylamino groups attached to phenyl rings, used in dye and pigment production.

Uniqueness

N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide) is unique due to the presence of both dimethylamino groups and the ethanebis(thioamide) moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

878004-61-6

Molecular Formula

C20H22N4S2

Molecular Weight

382.5 g/mol

IUPAC Name

N,N'-bis[[4-(dimethylamino)phenyl]methylidene]ethanedithioamide

InChI

InChI=1S/C20H22N4S2/c1-23(2)17-9-5-15(6-10-17)13-21-19(25)20(26)22-14-16-7-11-18(12-8-16)24(3)4/h5-14H,1-4H3

InChI Key

LWYXQWODMMMXJY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC(=S)C(=S)N=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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